
N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 5-phenylpenta-2,4-dienamide moiety. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide typically involves the reaction of benzenesulfonyl chloride with 5-phenylpenta-2,4-dienamide under basic conditions. One common method involves the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Benzenesulfonic acids.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide involves the inhibition of specific enzymes or proteins. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and inducing apoptosis . The compound may also interact with other molecular targets, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-Benzenesulfonamide: Known for its use as a plasticizer and in the synthesis of other sulfonamide derivatives.
Benzenesulfonic acid derivatives: Used as human neutrophil elastase inhibitors for the treatment of acute respiratory distress syndrome.
N-Fluorobenzenesulfonimide: Employed in fluorination reactions of aromatics and enolates.
Uniqueness
N-(Benzenesulfonyl)-5-phenylpenta-2,4-dienamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit carbonic anhydrase IX makes it a promising candidate for anticancer therapy, distinguishing it from other benzenesulfonamide derivatives.
Properties
CAS No. |
62764-18-5 |
|---|---|
Molecular Formula |
C17H15NO3S |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C17H15NO3S/c19-17(14-8-7-11-15-9-3-1-4-10-15)18-22(20,21)16-12-5-2-6-13-16/h1-14H,(H,18,19) |
InChI Key |
ONMSLCRIAFXFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
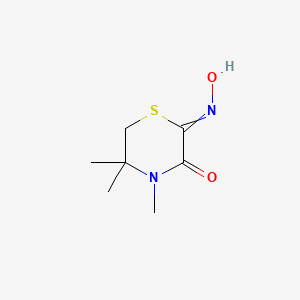
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)
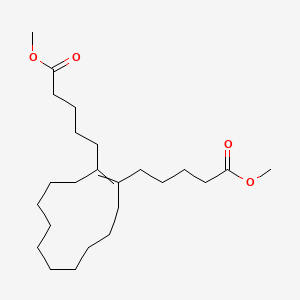

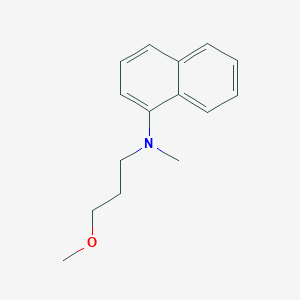
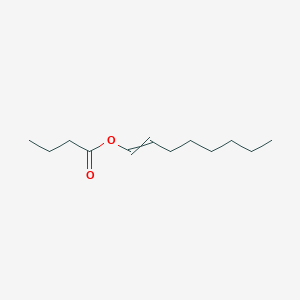


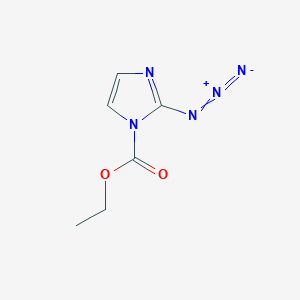

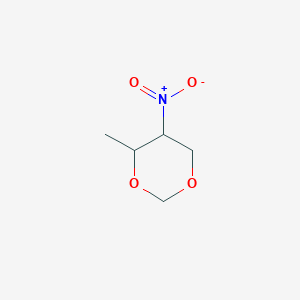
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)

